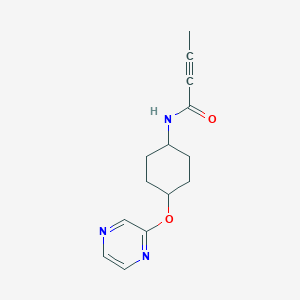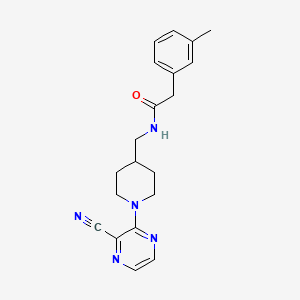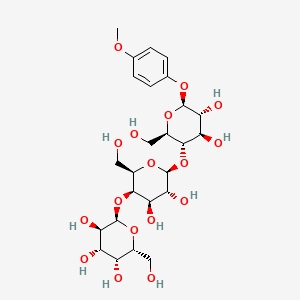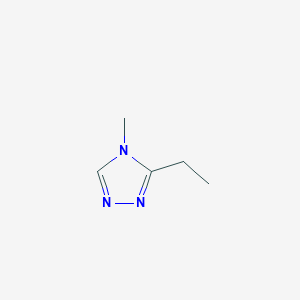
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiophene-based analogs, like PTUP, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
While specific chemical reactions involving PTUP are not mentioned in the search results, thiophene derivatives in general are known to undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea and related compounds have been synthesized and characterized through various spectrometry analyses. These compounds have shown promising results in antibacterial and antifungal screenings, indicating their potential in developing new antimicrobial agents. Quantum chemical calculations further support their activity, highlighting the importance of structural features in their efficacy (Alabi et al., 2020).
Neuropeptide Receptor Antagonism
Research into similar urea derivatives has identified their potential as neuropeptide Y5 receptor antagonists. This discovery was made through the optimization of a lead compound, resulting in analogs with significant in vitro potency. These findings could pave the way for new therapeutic approaches to conditions mediated by the neuropeptide Y5 receptor (Fotsch et al., 2001).
Acetylcholinesterase Inhibition
A series of related compounds have been assessed for their antiacetylcholinesterase activity, designed to optimize interaction with enzyme hydrophobic binding sites. The research into these compounds offers insights into developing treatments for diseases characterized by acetylcholine deficiency, such as Alzheimer's (Vidaluc et al., 1995).
Antiviral Properties
Compounds with a similar structural framework have demonstrated antiviral activity. The detailed analysis of their 1H NMR spectra contributes to understanding their mechanism of action and potential applications in antiviral therapy (O'sullivan & Wallis, 1975).
Wirkmechanismus
Target of Action
1-Phenethyl-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea primarily targets specific receptors or enzymes within the body that are involved in inflammatory and cancer-related pathways. These targets include cyclooxygenase (COX) enzymes and certain tyrosine kinases, which play crucial roles in inflammation and cell proliferation, respectively .
Mode of Action
This compound interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition reduces the production of pro-inflammatory prostaglandins. Additionally, the compound binds to tyrosine kinases, preventing their phosphorylation activity, which is essential for the signaling pathways that lead to cell division and proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound include the arachidonic acid pathway and the MAPK/ERK signaling pathway. By inhibiting COX enzymes, the compound disrupts the conversion of arachidonic acid to prostaglandins, thus reducing inflammation. Inhibition of tyrosine kinases affects the MAPK/ERK pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed orally and exhibits moderate bioavailability. It is distributed widely in the body, with a preference for inflamed and cancerous tissues. Metabolism occurs primarily in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound include reduced inflammation, decreased cell proliferation, and increased apoptosis. These effects result from the inhibition of COX enzymes and tyrosine kinases, leading to lower levels of pro-inflammatory prostaglandins and disrupted cancer cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of this compound. The compound is stable under physiological pH and temperature conditions but may degrade in highly acidic or basic environments. Co-administration with other drugs that affect liver enzymes can alter its metabolism and efficacy .
: Information synthesized from various sources on the biochemical and pharmacological properties of thiophene and furan derivatives.
Eigenschaften
IUPAC Name |
1-(2-phenylethyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(19-10-8-14-4-2-1-3-5-14)20-12-16-6-7-17(22-16)15-9-11-23-13-15/h1-7,9,11,13H,8,10,12H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHOEBBLKBYDFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2615292.png)


![2-[1-[2-(3-Chlorophenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2615301.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2615302.png)

![1-[7-Methyl-2-(prop-2-yn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2615304.png)

![N-(2-(6-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2615307.png)

![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)